molecular formula C14H23NO5 B13515013 1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid

Cat. No.: B13515013
M. Wt: 285.34 g/mol
InChI Key: MXTQQYIVHNUEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H23NO5. It is characterized by the presence of an azetidine ring, a tetrahydropyran ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. The azetidine and tetrahydropyran rings contribute to the compound’s unique reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid is unique due to the combination of the azetidine and tetrahydropyran rings, which provide distinct reactivity and binding properties. The presence of the Boc group also allows for selective protection and deprotection during synthetic transformations .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-14(9-15,11(16)17)10-4-6-19-7-5-10/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

MXTQQYIVHNUEQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2CCOCC2)C(=O)O

Origin of Product

United States

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